

Spectroscopic Analysis of 4-Methyl-1,3-benzoxazole-2-thiol: A Technical Guide

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Compound of Interest		
Compound Name:	4-Methyl-1,3-benzoxazole-2-thiol	
Cat. No.:	B2667450	Get Quote

Introduction

4-Methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound featuring a benzoxazole core, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules. A thorough spectroscopic characterization is fundamental for the unambiguous identification and quality control of this compound. This technical guide provides a comprehensive overview of the spectroscopic analysis of **4-Methyl-1,3-benzoxazole-2-thiol** using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is a consolidated summary based on published data for closely related isomers and analogous structures, offering a robust predictive framework for the characterization of the title compound.

Molecular Structure and Physicochemical Properties

Chemical Name: 4-Methyl-1,3-benzoxazole-2-thiol

Synonyms: 4-Methyl-2-mercaptobenzoxazole, 2(3H)-Benzoxazolethione, 4-methyl-[1]

Molecular Formula: C₈H₇NOS[1]

Molecular Weight: 165.21 g/mol [1]

CAS Number: 93794-44-6[1]

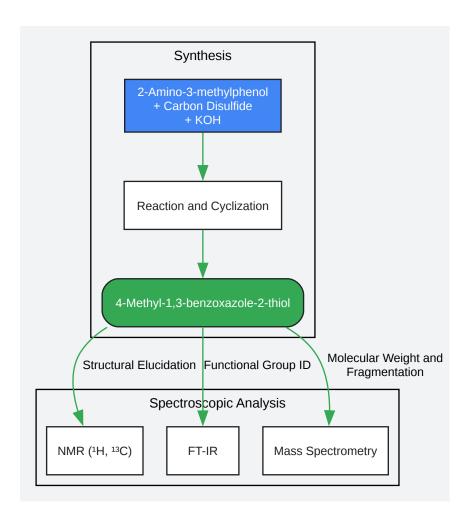


Physical State: Solid (Predicted)

Melting Point: 92 °C[1]

Synthesis and Analysis Workflow

The synthesis of **4-Methyl-1,3-benzoxazole-2-thiol** is typically achieved by the reaction of 2-amino-3-methylphenol with carbon disulfide in an alkaline medium. The subsequent spectroscopic analysis follows a logical workflow to confirm the structure of the synthesized compound.



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Synthesis and Spectroscopic Analysis Workflow

Spectroscopic Data Tables



The following tables summarize the predicted and analogous spectroscopic data for **4-Methyl-1,3-benzoxazole-2-thiol**. The data for the isomeric 5-methyl-1,3-benzoxazole-2-thiol is provided for comparative purposes.

Table 1: ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ, ppm) for 4- Methyl Isomer	Reported Chemical Shift (δ, ppm) for 5- Methyl Isomer[2]	Multiplicity
-SH	~13.8	13.8	Broad Singlet
Ar-H (3H)	7.10 - 7.40	7.1 - 7.4	Multiplet
-СНз	~2.50	2.52	Singlet

Table 2: 13C NMR Spectral Data (Solvent: DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ, ppm) for 4-Methyl Isomer	Reported Chemical Shift (δ, ppm) for 5-Methyl Isomer[2]
C=S (Thione)	~180	Not Reported
C=N	~146	146
Aromatic C	110 - 140	110 - 135
-CH₃	~15-20	21

Table 3: FT-IR Spectral Data (KBr Pellet)



Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹) for 4- Methyl Isomer	Reported Wavenumber (cm ⁻¹) for 5- Methyl Isomer[2]	Intensity
N-H Stretch	Amide (Thione Tautomer)	~3380	3380	Medium
C-H Stretch	Aromatic	3000 - 3100	-	Weak
C-H Stretch	Methyl	2850 - 2960	-	Weak
S-H Stretch	Thiol Tautomer	2550 - 2600	-	Weak, often broad or absent
C=N Stretch	Benzoxazole Ring	~1615	-	Medium
C=C Stretch	Aromatic Ring	1450 - 1600	-	Medium to Strong
C-S Stretch	Thiol/Thione	600 - 800	-	Medium to Weak

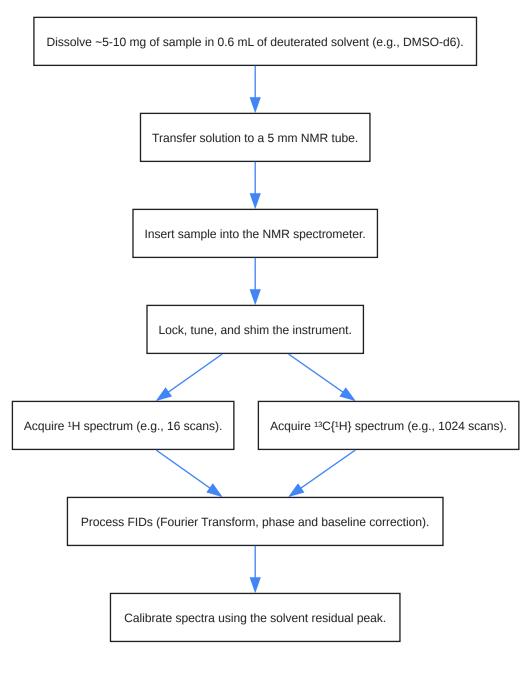
Table 4: Mass Spectrometry Data (Electron Ionization)

m/z (Expected)	lon/Fragment	Notes
165	[M]+·	Molecular ion
166	[M+1]+ ⁻	Isotope peak for ¹³ C
167	[M+2]+ ⁻	Isotope peak for ³⁴ S
150	[M - CH ₃]+	Loss of a methyl radical
132	[M - SH]+	Loss of a sulfhydryl radical
121	[C7H5NO]+˙	Fragmentation of the thiazole ring



Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.



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NMR Spectroscopy Experimental Workflow

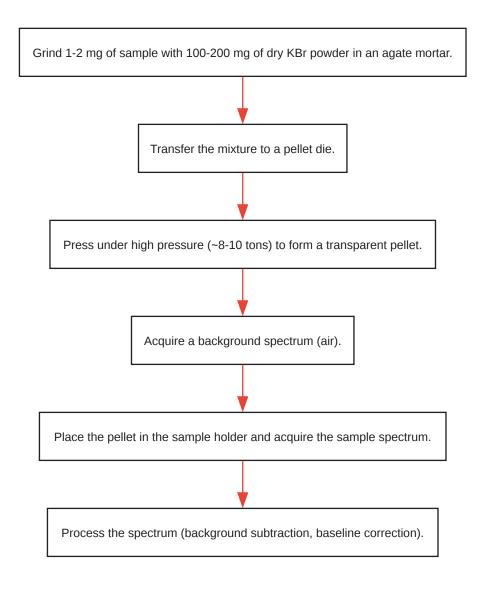


- Sample Preparation: Accurately weigh 5-10 mg of **4-Methyl-1,3-benzoxazole-2-thiol** and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial. Transfer the solution to a 5 mm NMR tube.[3]
- Instrumental Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to obtain a sharp and symmetrical solvent peak.[4]
- ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard 90° pulse sequence is typically used.
- ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number of scans is required due to the low natural abundance of ¹³C.
- Data Processing: Process the resulting Free Induction Decays (FIDs) by applying a Fourier Transform. Perform phase and baseline corrections. Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the KBr pellet method for solid samples.





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FT-IR Spectroscopy Experimental Workflow

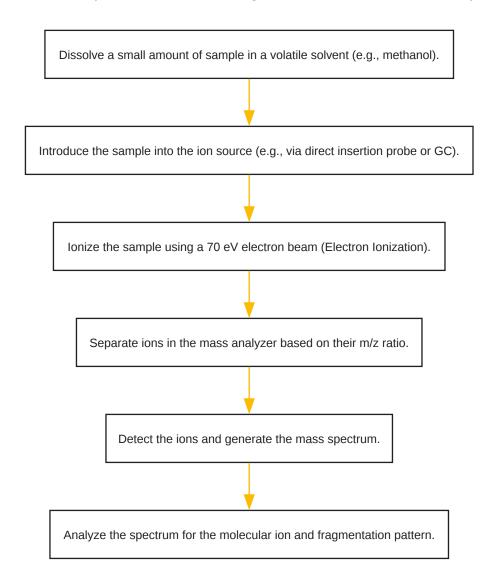
- Sample Preparation: Weigh 1-2 mg of 4-Methyl-1,3-benzoxazole-2-thiol and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[5][6] Grind the two components together in an agate mortar to obtain a fine, homogeneous powder.
- Pellet Formation: Transfer the powder to a pellet die and press it in a hydraulic press at 8-10 tons of pressure for several minutes to form a thin, transparent pellet.[7]
- Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically over the range of 4000-400 cm⁻¹.



 Data Processing: The instrument software will automatically subtract the background spectrum. Perform a baseline correction if necessary.

Mass Spectrometry (MS)

This protocol outlines the procedure for obtaining an electron ionization mass spectrum.



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Mass Spectrometry Experimental Workflow

Sample Introduction: Dissolve a small quantity of the compound in a volatile solvent.
 Introduce the sample into the mass spectrometer, for example, using a direct insertion probe or via a gas chromatograph (GC-MS).



- Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.[8] [9][10] This high energy causes reproducible fragmentation, which is useful for structural elucidation.
- Mass Analysis and Detection: The resulting ions are accelerated and separated according to their mass-to-charge (m/z) ratio by the mass analyzer. The detector records the abundance of each ion.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]+'), which confirms the molecular weight. Interpret the fragmentation pattern to corroborate the proposed structure. The fragmentation of benzoxazoles often involves characteristic losses of small molecules and radicals from the heterocyclic ring system.[11]

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